molecular formula C13H19BN2O3 B6338150 N-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-4-YL)ACETAMIDE CAS No. 2096337-79-8

N-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-4-YL)ACETAMIDE

Cat. No.: B6338150
CAS No.: 2096337-79-8
M. Wt: 262.11 g/mol
InChI Key: NFBWXQAELKQQPO-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a pyridine ring substituted with a dioxaborolane group and an acetamide group, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide typically involves the following steps:

    Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of a pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Acetylation: The acetamide group is introduced by reacting the borylated pyridine with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The dioxaborolane group can be hydrolyzed to form boronic acids under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Acidic or Basic Conditions: For hydrolysis reactions.

Major Products

    Aryl or Vinyl Derivatives: Formed through coupling reactions.

    Boronic Acids: Resulting from hydrolysis of the dioxaborolane group.

Scientific Research Applications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of probes for biological imaging and as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group acts as a versatile functional group that can undergo transformations to form boronic acids, which are key intermediates in many organic synthesis pathways. The pyridine ring can interact with biological targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an acetamide group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a pyridine ring.

    2,2-Dimethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propionamide: Similar structure with a propionamide group.

Uniqueness

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is unique due to its combination of a pyridine ring, dioxaborolane group, and acetamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring and a dioxaborolane moiety. Its molecular formula is C_{12}H_{18}BNO_2, with a molecular weight of approximately 221.09 g/mol. The dioxaborolane structure is known for its reactivity in various chemical transformations, particularly in borylation reactions.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various kinases, including GSK-3β and IKK-β. In a study examining a range of similar compounds, it was found that modifications to the carboxamide moiety significantly influenced inhibitory activity against these kinases.

Compound Kinase Target IC50 (nM)
This compoundGSK-3β8
Compound IIIKK-β15
Compound IIIROCK-120

The compound exhibited an IC50 value of 8 nM against GSK-3β, indicating high potency in inhibiting this kinase .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using mouse hippocampal neuronal cells (HT-22) and mouse microglial cells (BV-2). The results showed that while some derivatives decreased cell viability at higher concentrations (≥50 µM), this compound maintained cell viability up to 10 µM.

Concentration (µM) Cell Viability (%)
0.195
190
1085
5070
10040

These findings suggest that the compound has a favorable safety profile at lower concentrations while retaining its biological activity .

Anti-inflammatory Effects

In addition to kinase inhibition, the compound has been evaluated for its anti-inflammatory properties. It was observed to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells at concentrations as low as 1 µM.

Compound NO Reduction (%) IL-6 Reduction (%)
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-4-y)acetamide6055
Reference Compound4540

This data indicates that the compound may have therapeutic potential in treating neuroinflammatory conditions .

Study on Neuroprotection

A study investigated the neuroprotective effects of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-4-y)acetamide in models of oxidative stress. The compound demonstrated significant protective effects against cell death induced by oxidative agents.

Clinical Implications

Given its biological activities—particularly its ability to inhibit key kinases involved in neurodegenerative diseases—this compound may be a candidate for further development in therapeutic applications targeting conditions like Alzheimer's disease or other neurodegenerative disorders.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWXQAELKQQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143197
Record name Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-79-8
Record name Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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